1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the 2-oxo-1,2-dihydropyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as an enamine or a β-keto ester.
Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a halogenated benzyl chloride reacts with the dihydropyridine core.
Attachment of the 2,4-dimethoxyphenyl group: This is typically done via an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the dihydropyridine ring to form the corresponding pyridine derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers.
Unique Features: Unlike typical dihydropyridine derivatives used in cardiovascular medicine, this compound’s unique substitution pattern and functional groups may confer distinct biological activities and chemical reactivity.
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
This detailed overview provides a comprehensive understanding of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c1-28-13-8-9-18(19(11-13)29-2)24-20(26)14-5-4-10-25(21(14)27)12-15-16(22)6-3-7-17(15)23/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBYGIMTCYDVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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